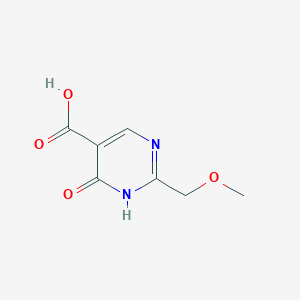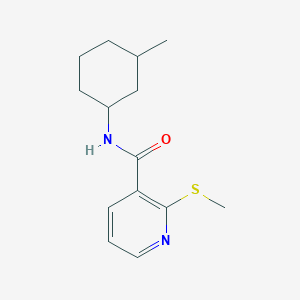
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as NS-309, is a selective and potent activator of small conductance Ca2+-activated K+ channels (SK channels). SK channels play a crucial role in regulating neuronal excitability and synaptic transmission, making NS-309 an important tool for studying the underlying mechanisms of neurological disorders.
Mechanism of Action
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide acts by binding to the calmodulin-binding site of SK channels, leading to an increase in channel activity and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in a decrease in neuronal excitability and neurotransmitter release, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of synaptic plasticity, neuronal firing, and neurotransmitter release. It has also been shown to modulate the activity of other ion channels, such as voltage-gated Ca2+ channels and NMDA receptors.
Advantages and Limitations for Lab Experiments
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a highly selective and potent activator of SK channels, making it an ideal tool for studying the role of these channels in various physiological and pathological conditions. However, its effects on other ion channels and potential off-target effects should be carefully considered when interpreting experimental results.
Future Directions
There are several potential future directions for research involving N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of more selective SK channel activators with improved pharmacokinetic properties. Another area of interest is the investigation of the role of SK channels in other neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, the use of N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide in combination with other drugs or therapies may hold promise for the treatment of various disorders.
Synthesis Methods
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 3-methylcyclohexanone and 2-bromopyridine. The final step involves the reaction of the intermediate with methylthioamine to form the desired product.
Scientific Research Applications
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of SK channels in various physiological and pathological conditions. It has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and epilepsy. N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been studied in the context of pain and anxiety disorders, as well as in the regulation of cardiovascular function.
properties
IUPAC Name |
N-(3-methylcyclohexyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-5-3-6-11(9-10)16-13(17)12-7-4-8-15-14(12)18-2/h4,7-8,10-11H,3,5-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCUTRVFLWLERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)
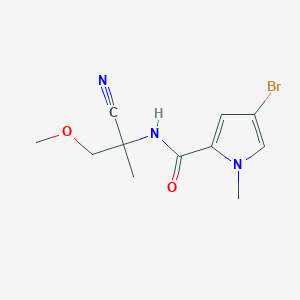
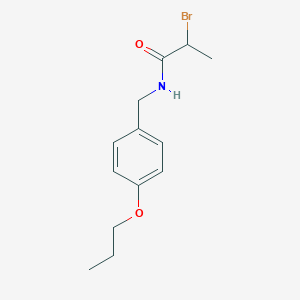
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)
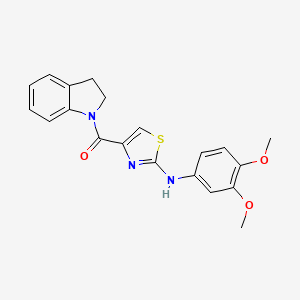

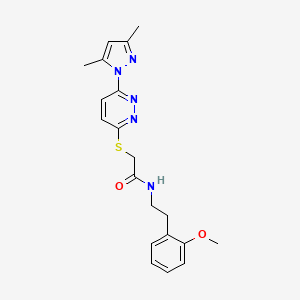
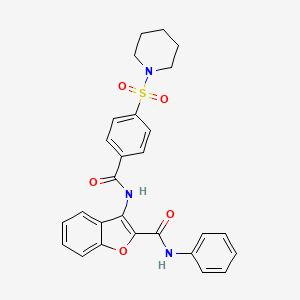
![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)
![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)
